1,5-Dibromopentane-d4: A Technical Guide to Chemical Properties and Structure
1,5-Dibromopentane-d4: A Technical Guide to Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of 1,5-Dibromopentane-d4. This deuterated compound is a valuable building block in organic synthesis, particularly for isotopic labeling studies and the development of novel pharmaceutical agents.
Chemical and Physical Properties
1,5-Dibromopentane-d4 is the deuterated analog of 1,5-Dibromopentane, where the four hydrogen atoms on the terminal carbons (C1 and C5) are replaced with deuterium.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart and makes it a useful tool in mechanistic studies and as an internal standard.[2] The key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of 1,5-Dibromopentane-d4
| Property | Value | Reference |
| Molecular Formula | C₅H₆D₄Br₂ | [1] |
| Molecular Weight | 233.97 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.688 g/cm³ | [1] |
| Boiling Point | ~224°C | [1] |
| Melting Point | -34°C | [1][4] |
| Flash Point | 79°C | [1] |
| Isotopic Enrichment | ≥ 99 atom % D | [5] |
| Solubility | Reported as miscible with water; slightly miscible with chloroform and benzene.[1] |
Note: The reported miscibility with water is atypical for haloalkanes. Generally, compounds of this class exhibit low solubility in water and high solubility in non-polar organic solvents.[6]
Molecular Structure and Identification
The structure of 1,5-Dibromopentane-d4 consists of a five-carbon chain with bromine atoms attached to the first and fifth carbon atoms. The deuterium atoms are specifically located at these same terminal positions.
Caption: Molecular structure of 1,5-Dibromopentane-1,1,5,5-d4.
Table 2: Structural Identifiers for 1,5-Dibromopentane-d4
| Identifier | Value | Reference |
| IUPAC Name | 1,5-dibromo-1,1,5,5-tetradeuteriopentane | [3] |
| SMILES | [2H]C([2H])(CCCC([2H])([2H])Br)Br | [3] |
| InChI | InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 | [3] |
| InChIKey | IBODDUNKEPPBKW-CQOLUAMGSA-N | [3] |
| CAS Number | 1219803-90-3 | [3] |
Chemical Reactivity and Applications
As a bifunctional alkyl halide, 1,5-Dibromopentane-d4 is a versatile reagent in organic synthesis. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.[1][6]
Key Applications:
-
Isotopic Labeling: It is widely used in NMR spectroscopy to study molecular dynamics and as a tracer to elucidate reaction mechanisms.[1][2]
-
Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][4][7] The non-deuterated form is used to produce spirocyclic pyrrolidones and is an intermediate for the analgesic drug dezocine.[8][9]
-
Grignard Reagent Formation: Like its non-deuterated analog, it can react with magnesium to form a di-Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds.[1][10]
-
Cyclization Reactions: The two terminal bromine atoms make it an excellent precursor for forming five- or six-membered cyclic compounds through reactions with dinucleophiles.[6] For example, it reacts with aniline to form 1-phenylpiperidine.[11]
Caption: Synthetic pathways utilizing 1,5-Dibromopentane-d4.
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of 1,5-Dibromopentane-d4 are crucial for its effective use in research.
The synthesis of 1,5-Dibromopentane-d4 can be achieved through various methods, including the bromination of deuterated pentane or by using deuterated reagents.[1] A common laboratory-scale synthesis for the non-deuterated analog involves the ring-opening of tetrahydropyran with hydrobromic acid, which could be adapted using deuterated starting materials.
Example Protocol: Ring-Opening of Tetrahydropyran (for non-deuterated 1,5-Dibromopentane)
-
Apparatus Setup: A 500 mL round-bottom flask is equipped with a reflux condenser.
-
Reagent Addition: To the flask, add 250 g of 48% hydrobromic acid, followed by the slow addition of 75 g of concentrated sulfuric acid. Finally, add 21.5 g of redistilled tetrahydropyran.
-
Reaction: The mixture is gently heated to reflux and maintained for 3 hours.
-
Workup: After cooling to room temperature, the lower organic layer containing the product is separated.
-
Purification: The organic layer is washed sequentially with a saturated sodium carbonate solution and water. It is then dried over anhydrous calcium chloride.
-
Isolation: The final product is isolated by distillation under reduced pressure, collecting the fraction at 104-106°C (2.53 kPa).
To synthesize the d4 analog, a similar procedure could potentially be employed starting with tetrahydropyran-2,2,6,6-d4.
Characterization of 1,5-Dibromopentane-d4 relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and isotopic purity of the compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,5-Dibromopentane-d4 in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[12]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum is expected to show signals corresponding to the protons on the central three methylene groups (-CH₂-). The signals for the protons at the C1 and C5 positions will be absent due to deuteration.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The spectrum will show three signals for the five carbon atoms. The signals for the deuterated carbons (C1 and C5) will appear as multiplets due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the incorporation of deuterium.
-
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: The molecular ion peak (M+) should correspond to the calculated mass of C₅H₆D₄Br₂ (233.97 g/mol ), taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[3] This will be approximately 4 mass units higher than the non-deuterated analog (229.94 g/mol ).[13] The fragmentation pattern can also provide structural information.
-
References
- 1. Buy 1,5-Dibromopentane-1,1,5,5-d4 (EVT-1212266) | 1219803-90-3 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. 1,5-Dibromopentane | 111-24-0 | Benchchem [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Pentane, 1,5-dibromo- [webbook.nist.gov]
